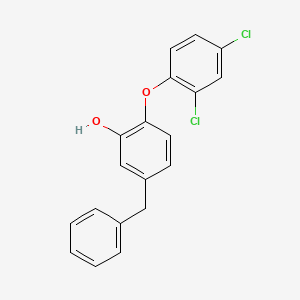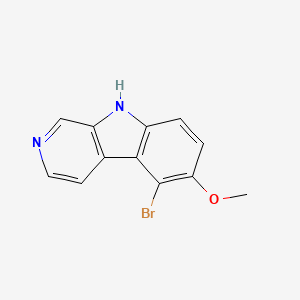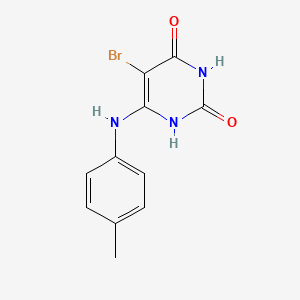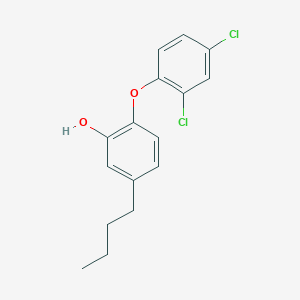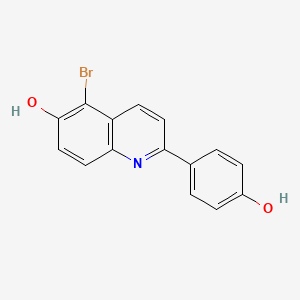
5-Bromo-2-(4-hydroxy-phenyl)-quinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(4-hydroxy-phenyl)-quinolin-6-ol is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom and a hydroxyphenyl group in the structure of this compound contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic bromination of 2-(4-hydroxy-phenyl)-quinolin-6-ol using bromine in a solvent mixture of anhydrous dichloromethane and methanol . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-hydroxy-phenyl)-quinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dehalogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-hydroxy-phenyl)-quinolin-6-ol involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also interfere with cellular signaling pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(4-methoxy-phenyl)-quinolin-6-ol
- 5-Bromo-2-(4-chloro-phenyl)-quinolin-6-ol
- 5-Bromo-2-(4-ethyl-phenyl)-quinolin-6-ol
Uniqueness
5-Bromo-2-(4-hydroxy-phenyl)-quinolin-6-ol is unique due to the presence of the hydroxy group, which enhances its ability to form hydrogen bonds and increases its solubility in aqueous environments. This property can improve its bioavailability and effectiveness in biological systems compared to similar compounds with different substituents.
Properties
Molecular Formula |
C15H10BrNO2 |
|---|---|
Molecular Weight |
316.15 g/mol |
IUPAC Name |
5-bromo-2-(4-hydroxyphenyl)quinolin-6-ol |
InChI |
InChI=1S/C15H10BrNO2/c16-15-11-5-6-12(9-1-3-10(18)4-2-9)17-13(11)7-8-14(15)19/h1-8,18-19H |
InChI Key |
BLXVDNNULRNBGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C2)C(=C(C=C3)O)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


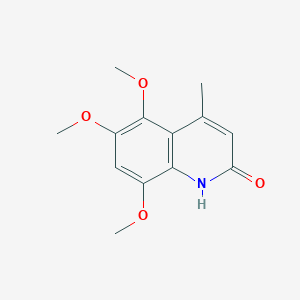



![5-[4-(Pyridin-4-ylmethyl)phenyl]-1H-indole](/img/structure/B10844646.png)
![5-[(2-Methyl-4-thiazolyl)ethynyl]pyrimidine](/img/structure/B10844649.png)
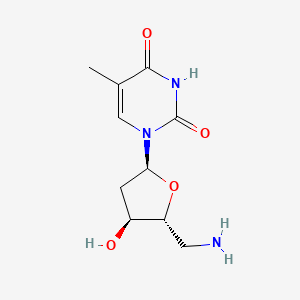
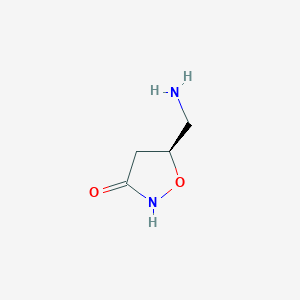
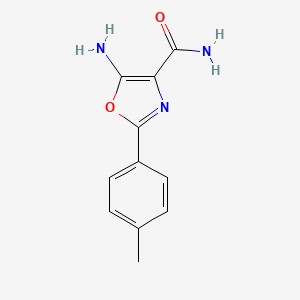
![5-Azido-6-benzyl-2-methyl-[1,8]naphthyridine](/img/structure/B10844665.png)
